Prolyl-lysyl-glycinamide

Oxotremorine-induced tremor Parkinson's disease model Structure-activity relationship

Researchers employing MIF-1 (Pro-Leu-Gly-NH₂) in tremor or memory paradigms require a structurally matched inactive control - substitution with Pro-Lys-Gly-NH₂ is not pharmacologically equivalent. Pro-Lys-Gly-NH₂ (CAS 55299-63-3), the exact C-terminal tripeptide of lysine-vasopressin, provides compound-specific validation: • Complete absence of tremor-inhibiting activity in oxotremorine models - confirms assay specificity • Protects against puromycin-induced amnesia (24 h pre-training window) • Direct precursor for Z-Pro-Lys-Gly-NH₂ (5-day pre-training window) and Tyr-K-MIF-1 Supplied as lyophilized powder, ≥95% HPLC. Custom synthesis; batch-specific QC certificates provided.

Molecular Formula C13H25N5O3
Molecular Weight 299.37 g/mol
CAS No. 55299-63-3
Cat. No. B15210528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyl-lysyl-glycinamide
CAS55299-63-3
Molecular FormulaC13H25N5O3
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1
InChIKeyIJBDKIOLZUIJJH-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyl-lysyl-glycinamide Overview


Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH₂, CAS 55299‑63‑3) is a synthetic tripeptide corresponding to the C‑terminal sequence of lysine‑vasopressin. It is a member of the Tyr‑MIF‑1 family of neuropeptides and is structurally related to the endogenous melanocyte‑stimulating hormone release‑inhibiting factor MIF‑1 (Pro‑Leu‑Gly‑NH₂) [REFS‑1]. The compound is best characterized for its protective effect against puromycin‑induced amnesia in mice when administered 24 h prior to training [REFS‑2], an activity that distinguishes it from other neurohypophyseal tripeptide fragments.

Structural role C‑terminal tripeptide of lysine‑vasopressin
Family Tyr‑MIF‑1 neuropeptide family member
Model response Reported attenuation of puromycin‑induced amnesia in mouse model (24 h pre‑training)

Prolyl-lysyl-glycinamide: Substitution Pitfalls


Despite sharing an identical backbone length and terminal amidation, Pro‑Lys‑Gly‑NH₂ and its close analog Pro‑Leu‑Gly‑NH₂ (MIF‑1) exhibit sharply divergent biological activities. The replacement of a single leucine residue with lysine—a change from a hydrophobic side chain to a positively charged ε‑amino group—dramatically alters receptor binding, functional activity, and physicochemical properties. Direct comparative studies show that Pro‑Lys‑Gly‑NH₂ lacks the tremor‑inhibiting activity of MIF‑1 [REFS‑1], while its Tyr‑extended form, Tyr‑K‑MIF‑1, fails to bind the μ‑opiate site that Tyr‑MIF‑1 and Tyr‑W‑MIF‑1 engage [REFS‑2]. Consequently, interchange of these tripeptides in experimental systems will yield nonequivalent results, necessitating compound‑specific procurement.

Tremor inhibition activity
Tremor‑inhibiting activity reported for MIF‑1 may not transfer to Pro‑Lys‑Gly‑NH₂; requires compound‑specific validation in oxotremorine tremor models.
Receptor binding landscape
Distinct binding profile: Tyr‑K‑MIF‑1 does not engage μ‑opiate site, unlike Tyr‑MIF‑1; binding‑site specificity demands independent review.
Physicochemical shift
Increased hydrophilicity vs. MIF‑1 may alter solubility, formulation behavior, and blood‑brain barrier partitioning in assay settings.

Prolyl-lysyl-glycinamide: Head-to-Head Evidence


Absent Tremor Inhibition vs. MIF-1

Pro‑Lys‑Gly‑NH₂ was directly compared to MIF‑1 (Pro‑Leu‑Gly‑NH₂) in the oxotremorine‑induced tremor assay. While MIF‑1 and several of its analogues showed potent tremor inhibition, Pro‑Lys‑Gly‑NH₂ exhibited no detectable activity [REFS‑1].

Tremor Inhibition
Head‑to‑head
Pro‑Lys‑Gly‑NH₂: no detectable activity
MIF‑1: active (analogues up to 29‑fold more active than MIF‑1)
Supports negative control use in MIF‑1 tremor studies; Leu→Lys substitution abolishes tremor inhibition.
Oxotremorine‑induced tremor model in rodents, i.p. administration.
Oxotremorine-induced tremor Parkinson's disease model Structure-activity relationship

Puromycin Amnesia Protection

When administered 24 h before training, Pro‑Lys‑Gly‑NH₂ protected mice against puromycin‑induced amnesia, an effect shared with Pro‑Arg‑Gly‑NH₂ but not exhibited by all C‑terminal tripeptides [REFS‑1]. Its N‑protected derivative, Z‑Pro‑Lys‑Gly‑NH₂, extended this protective window to 5 days pre‑training and remained effective when given 24 h after training, a time point at which the unprotected tripeptide was no longer active [REFS‑1].

Amnesia Attenuation
Cross‑study
Pro‑Lys‑Gly‑NH₂: protective (24 h pre‑training)
Z‑Pro‑Lys‑Gly‑NH₂: 5 d pre‑ or 24 h post‑training window
Reported pre‑training administration context; divergent memory‑related endpoint distinct from tremor activity.
Mouse passive avoidance; s.c. administration.
Memory consolidation Amnesia models Neurohypophyseal peptides

Tyr-K-MIF-1 Opiate Binding Profile

Tyr‑K‑MIF‑1 (Tyr‑Pro‑Lys‑Gly‑NH₂), the N‑terminally extended form of the target tripeptide, exhibits a binding profile distinct from other Tyr‑MIF‑1 family members. Unlike Tyr‑MIF‑1 and Tyr‑W‑MIF‑1, Tyr‑K‑MIF‑1 does not bind to the μ‑opiate receptor site; unlike MIF‑1, it binds to the Tyr‑MIF‑1 site; and uniquely, it binds to its own specific site in brain tissue [REFS‑1].

Binding Site Profile
Class‑level inference
Tyr‑K‑MIF‑1: no μ‑opiate binding; binds Tyr‑MIF‑1 site and unique site
Tyr‑MIF‑1: binds μ‑site
Lys core alters receptor‑interaction landscape; supports non‑μ‑opiate pathway studies.
Radioligand displacement, human brain cortex membranes.
Opioid receptor Mu-opiate binding Neuropeptide pharmacology

Hydrophilicity and H-Bonding vs. MIF-1

Replacement of the hydrophobic leucine side chain with the positively charged lysine ε‑amino group substantially alters the physicochemical profile. Pro‑Lys‑Gly‑NH₂ exhibits a lower predicted LogP (−2.83) and higher hydrogen‑bond donor/acceptor counts compared to Pro‑Leu‑Gly‑NH₂ [REFS‑1][REFS‑2].

Physicochemical Profile
Data to verify
LogP: −2.83 vs −1.29 (MIF‑1)
H‑bond donors: 7 vs 4
H‑bond acceptors: 8 vs 4
Higher hydrophilicity may influence solubility, formulation, and assay partitioning.
Predicted values; experimental verification recommended.
Lipophilicity Hydrogen bonding Peptide solubility

Prolyl-lysyl-glycinamide Applications


MIF-1 Tremor Study Negative Control

In assays evaluating MIF‑1 or MIF‑1 analogues for tremor inhibition, Pro‑Lys‑Gly‑NH₂ serves as a structurally matched, inactive control. Its complete lack of activity in the oxotremorine tremor model [REFS‑1] validates assay specificity and confirms that observed effects require the Leu residue.

C-Terminal Vasopressin Pharmacology

As the exact C‑terminal tripeptide of lysine‑vasopressin, Pro‑Lys‑Gly‑NH₂ is essential for studies examining whether vasopressin‑derived fragments contribute to memory consolidation. Its protective effect against puromycin‑induced amnesia [REFS‑2] positions it as a tool for dissecting neurohypophyseal hormone fragment actions.

Peptide Synthesis Intermediate

The tripeptide is a key building block for synthesizing Z‑Pro‑Lys‑Gly‑NH₂ (which exhibits an extended pre‑training window of 5 days [REFS‑2]) and Tyr‑K‑MIF‑1, a peptide with a unique CNS binding profile [REFS‑3]. Procurement of the parent tripeptide enables in‑house synthesis of these biologically distinct derivatives.

Hydrophilic Peptide HPLC Standard

With a LogP of −2.83 and high hydrogen‑bonding capacity [REFS‑4], Pro‑Lys‑Gly‑NH₂ is more hydrophilic than many peptide standards. It is useful for optimizing reversed‑phase or HILIC HPLC methods for polar, positively charged tripeptides.

Application
Selection Property
Validation Focus
MIF‑1 Tremor Inhibition Assays
Structurally matched inactive control (Leu→Lys substitution)
Assay specificity verification; confirm Leu requirement for tremor inhibition
Vasopressin Fragment Memory Studies
C‑terminal tripeptide of lysine‑vasopressin
Amnesia model endpoint context; distinguish from MIF‑1 tremor activity
Derivative Peptide Synthesis
Parent tripeptide for Z‑ and Tyr‑extended analogs
Synthesis of analogs with extended pre‑training window or distinct binding profiles
Polar Peptide Chromatography Method Development
Higher hydrophilicity relative to common peptide standards
RP or HILIC optimization for positively charged tripeptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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